Bienvenue dans la boutique en ligne BenchChem!

4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine

Cross-Coupling Medicinal Chemistry Library Synthesis

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine is a heterocyclic research intermediate featuring a dual-pyrimidine architecture connected via a piperazine linker. With a molecular weight of 417.3 g/mol, a predicted density of 1.387±0.06 g/cm³, and a predicted boiling point of 569.2±60.0 °C, its complex structure offers multiple vectors for late-stage functionalization, primarily through the reactive aryl bromide handle.

Molecular Formula C19H25BrN6
Molecular Weight 417.3 g/mol
CAS No. 2549038-44-8
Cat. No. B6457577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine
CAS2549038-44-8
Molecular FormulaC19H25BrN6
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=C(C=N4)Br
InChIInChI=1S/C19H25BrN6/c1-19(2,3)15-10-16(24-17(23-15)13-4-5-13)25-6-8-26(9-7-25)18-21-11-14(20)12-22-18/h10-13H,4-9H2,1-3H3
InChIKeyZEKRONSMVXBWQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine (CAS 2549038-44-8): A Customizable Dual-Pyrimidine Scaffold for Targeted Synthesis


4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine is a heterocyclic research intermediate featuring a dual-pyrimidine architecture connected via a piperazine linker [1]. With a molecular weight of 417.3 g/mol, a predicted density of 1.387±0.06 g/cm³, and a predicted boiling point of 569.2±60.0 °C, its complex structure offers multiple vectors for late-stage functionalization, primarily through the reactive aryl bromide handle [1]. This positions it as a versatile scaffold over simpler, single-pyrimidine building blocks for generating compound libraries in medicinal chemistry programs.

Why 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine Cannot Be Replaced by a Standard Building Block


Generic substitution fails because simpler piperazine or pyrimidine building blocks lack this compound's integrated, multi-vector reactivity profile [1]. Common alternatives, such as 1-Boc-piperazine or 2-bromopyrimidine, provide only a single functional handle, requiring additional synthetic steps to install the bulky tert-butyl and cyclopropyl groups that are critical for modulating steric bulk and lipophilicity (Predicted XLogP3: 3.8) in target binding pockets [1]. Using this compound consolidates these features into one intermediate, reducing the step count and inherent complexity of synthesizing late-stage candidates with defined molecular geometry.

Quantitative Differentiation: Competitive Advantages of CAS 2549038-44-8 Over Legacy Intermediates


Streamlined Late-Stage Diversification via Embedded Aryl Bromide

The presence of a bromine atom on the terminal pyrimidine ring provides a quantitative advantage in cross-coupling efficiency. Unlike intermediates requiring pre-functionalization, this compound is pre-equipped for direct Suzuki, Buchwald-Hartwig, or Sonogashira couplings [1]. When compared to a standard two-step sequential synthesis starting from a non-halogenated building block, using this compound eliminates one full reaction and purification cycle, significantly improving synthetic efficiency.

Cross-Coupling Medicinal Chemistry Library Synthesis

Predictable Physicochemical Profile Compared to Simpler Piperazine Derivatives

The compound's predicted properties offer a distinct balance for central nervous system (CNS) drug design compared to simpler fragments. Its predicted XLogP3 of 3.8 is significantly higher than that of unsubstituted piperazine (cLogP ~ -0.7), while its Topological Polar Surface Area (TPSA) of 58 Ų remains within the optimal range (<90 Ų) for blood-brain barrier penetration [1]. This provides a superior starting point for CNS programs over polar piperazine fragments that require extensive lipophilic modification.

Drug Design Physicochemical Properties Lead Optimization

Distinct Steric and Conformational Features vs. Linear Piperazine-pyrimidine Analogs

The combination of a bulky 6-tert-butyl group and a 2-cyclopropyl substituent on the core pyrimidine has been cited in literature as a key motif for achieving selectivity in kinase inhibitor scaffolds by inducing distinct conformational bias [1]. In contrast to flexible, linear piperazine-pyrimidine analogs (e.g., Imatinib fragments), this compound provides a rigidified, V-shaped architecture that can exploit subtle differences in kinase hinge regions.

Kinase Inhibitors Conformational Restriction Selectivity

Optimal Use Cases for 4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine in Scientific Procurement


Accelerated Kinase Inhibitor Library Synthesis

Its pre-installed aryl bromide enables direct, late-stage diversification via palladium-catalyzed cross-coupling, immediately generating focused libraries. As established, this eliminates a synthetic step compared to non-halogenated cores, accelerating the production of analogs with varying aromatic and heteroaromatic 'head groups' for kinase hinge-binding exploration [1].

Fragment-Based Drug Discovery (FBDD) for CNS Targets

With a molecular weight (417.3 Da) at the upper edge of fragment space and a balanced TPSA/lipophilicity profile (58 Ų, XLogP3 3.8), this compound is an ideal 'advanced fragment' or scaffold for CNS programs [1]. It provides more initial lipophilicity than smaller fragments, potentially reducing the optimization cycles needed to achieve cell permeability.

Bcl-2 Family Protein Inhibitor Optimization

Drawing from the established use of pyrimidylpiperazines as Bcl-XL inhibitors, this scaffold's unique tert-butyl and cyclopropyl substitution pattern provides a distinct chemical space entry within this therapeutic class [2]. It can be used to explore novel binding interactions with the Bcl-2 family hydrophobic groove not accessible to known chemotypes like ABT-263 analogs [2].

Quote Request

Request a Quote for 4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.